2-chloro-N-(3-methylphenyl)benzamide
Description
2-Chloro-N-(3-methylphenyl)benzamide is a benzamide derivative featuring a chlorine substituent at the ortho position of the benzoyl ring and a meta-methyl group on the anilino ring. This compound has garnered attention due to its structural versatility, which allows for diverse applications in agrochemical and pharmaceutical research. The ortho-chloro and meta-methyl substituents influence its electronic and steric properties, making it a valuable scaffold for studying structure-activity relationships (SARs) .
Properties
CAS No. |
2447-92-9 |
|---|---|
Molecular Formula |
C15H20O4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
(1S,2R,3S,5R,8R,10R,12R)-1,2,6-trimethylspiro[4,9-dioxatetracyclo[8.2.1.02,8.03,5]tridec-6-ene-13,2'-oxirane]-12-ol |
InChI |
InChI=1S/C15H20O4/c1-7-4-9-13(2,12-11(7)19-12)14(3)8(16)5-10(18-9)15(14)6-17-15/h4,8-12,16H,5-6H2,1-3H3/t8-,9-,10-,11-,12-,13-,14-,15?/m1/s1 |
InChI Key |
VVHSWJHVTAZPBN-ROIOMPOHSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2Cl |
Isomeric SMILES |
CC1=C[C@@H]2[C@]([C@H]3[C@@H]1O3)([C@]4([C@@H](C[C@H](C45CO5)O2)O)C)C |
Canonical SMILES |
CC1=CC2C(C3C1O3)(C4(C(CC(C45CO5)O2)O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-methylphenyl)benzamide typically involves the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. This intermediate is then reacted with 3-chloroaniline in the presence of a base such as pyridine to yield the desired product .
Industrial Production Methods
Industrial production of 2-chloro-N-(3-methylphenyl)benzamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3-methylphenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Substitution: Formation of various substituted benzamides.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Hydrolysis: Formation of 3-methylbenzoic acid and 3-chloroaniline.
Scientific Research Applications
2-chloro-N-(3-methylphenyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-methylphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Positioning and Conformation
- Ortho-chloro vs. Para-chloro analogs : The ortho-chloro group in the title compound induces steric hindrance near the amide bond, affecting molecular conformation. In contrast, para-chloro analogs (e.g., 3-chloro-N-[2-(trifluoromethyl)phenyl]benzamide) exhibit reduced steric effects, leading to differences in hydrogen-bonding interactions .
- Meta-methyl vs. Ortho-methyl analogs: The meta-methyl group on the anilino ring in the title compound adopts a syn conformation relative to the N–H bond, whereas ortho-methyl analogs (e.g., 2-chloro-N-(2-methylphenyl)benzamide) display an anti-conformation between the methyl group and N–H bond. This conformational divergence impacts molecular packing and solubility .
Crystallographic Data
- The trans configuration of the amide group (N–H and C=O bonds) is consistent across analogs like 2-chloro-N-(2,6-dichlorophenyl)benzamide and 2-chloro-N-(2,3-dichlorophenyl)benzamide, as confirmed by X-ray studies .
Physical and Chemical Properties
Melting Points and Solubility
Key Observations :
Yield Trends in Analogous Compounds
Note: Pyrimidinyl-substituted derivatives achieve higher yields (>85%) due to optimized reaction conditions and stable intermediates .
Insecticidal and Antifungal Activity
Computational Insights
- DFT studies on 2-chloro-N-(pyrazol-4-yl)benzamide analogs reveal that chloro substituents enhance hydrogen-bonding interactions with biological targets (e.g., enzymes), improving binding affinity compared to bromo analogs .
Electronic and Spectroscopic Properties
NMR Chemical Shifts
Key Insight : The deshielding of NH protons in pyrimidinyl analogs (δ = 10.59–11.89 ppm) indicates stronger hydrogen-bonding capacity compared to the title compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
